molecular formula C9H16N2O2 B587446 tert-Butyl cyclobutylidenecarbazate CAS No. 158001-20-8

tert-Butyl cyclobutylidenecarbazate

Cat. No. B587446
CAS RN: 158001-20-8
M. Wt: 184.239
InChI Key: ZNFZQJAVXBBTCJ-UHFFFAOYSA-N
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Description

“tert-Butyl cyclobutylidenecarbazate” is a chemical compound with the CAS Number: 158001-20-8 . Its IUPAC name is tert-butyl 2-cyclobutylidenehydrazinecarboxylate . The molecular weight of this compound is 184.24 . It is a white to yellow solid at room temperature .


Molecular Structure Analysis

The InChI code for “tert-Butyl cyclobutylidenecarbazate” is 1S/C9H16N2O2/c1-9(2,3)13-8(12)11-10-7-5-4-6-7/h5,10H,4,6H2,1-3H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“tert-Butyl cyclobutylidenecarbazate” is a white to yellow solid at room temperature . It has a molecular weight of 184.24 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.

Scientific Research Applications

Synthetic Phenolic Antioxidants and Environmental Impact

Research by Liu & Mabury (2020) delves into synthetic phenolic antioxidants (SPAs), which, like tert-Butyl cyclobutylidenecarbazate, may be used to prevent oxidative reactions in various products. The study discusses the widespread presence of SPAs in the environment, their pathways of human exposure, and associated health risks due to potential toxicity. The authors call for the development of safer SPAs with minimal environmental impact, which could be relevant for the development and application of compounds like tert-Butyl cyclobutylidenecarbazate if used as an antioxidant (Liu & Mabury, 2020).

Decomposition of Organic Ethers

Hsieh et al. (2011) explored the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor. This study highlights the environmental concerns associated with ethers like MTBE and the technological advancements in decomposing such compounds, potentially offering insights into the decomposition or transformation of tert-Butyl cyclobutylidenecarbazate in environmental settings (Hsieh et al., 2011).

Biodegradation and Fate in the Environment

Thornton et al. (2020) reviewed the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater. This review summarizes how microorganisms can degrade ETBE, a compound related to tert-Butyl cyclobutylidenecarbazate in terms of being an organic ether. Understanding the biodegradation pathways and fate of ETBE could provide a foundation for predicting or researching the environmental behavior of tert-Butyl cyclobutylidenecarbazate (Thornton et al., 2020).

Safety and Hazards

The safety information available indicates that “tert-Butyl cyclobutylidenecarbazate” may be harmful if swallowed or in contact with skin . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .

Future Directions

While specific future directions for “tert-Butyl cyclobutylidenecarbazate” are not mentioned in the available resources, the unique reactivity pattern of the tert-butyl group suggests potential applications in chemical transformations, biosynthetic and biodegradation pathways, and possibly in biocatalytic processes .

properties

IUPAC Name

tert-butyl N-(cyclobutylideneamino)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-9(2,3)13-8(12)11-10-7-5-4-6-7/h4-6H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFZQJAVXBBTCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NN=C1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl cyclobutylidenecarbazate

Synthesis routes and methods I

Procedure details

The reaction mixture of cyclobutanone (15 g, 214 mmol) and hydrazinecarboxylic acid tert-butyl ester (28.3 g, 214 mmol) in hexane (225 mL) was heated to reflux for 2 hours. After cooling down, a precipitate formed and the solid was filtered under vacuum. Isopropanol (10 mL) and hexane (100 mL) were added to the solid and the mixture was put on the rotary evaporator under vacuum until a slurry was generated. After filtration, the solid was washed with hexane twice and dried in vacuo to afford N′-cyclobutylidene-hydrazinecarboxylic acid tert-butyl ester (32 g, 81%) as white solid which was used without further purification.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
28.3 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A reaction mixture of cyclobutanone (7.01 g, 100 mmol) and tert-butyl hydrazinecarboxylate (13.22 g, 100 mmol) in hexane (100 mL) was heated under reflux for 2 hours. After cooling down, a precipitate was formed and collected. It was then triturated with isopropanol (5 mL) and hexane (50 mL) to give a white solid as final product tert-butyl 2-cyclobutylidenehydrazinecarboxylate (13.5 g, 73.3 mmol, 73.3% yield). 1H NMR (500 MHz, CHLOROFORM-D) δ ppm 1.50 (s, 9H) 1.96-2.08 (m, 2H) 2.75-2.84 (m, 2H) 2.93-3.05 (m, 2H). MS m/z 207 (M+Na+), Retention time: 1.420 min. (acid).
Quantity
7.01 g
Type
reactant
Reaction Step One
Quantity
13.22 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of cyclobutanone (16.96 ml, 227 mmol) and tert-butyl hydrazinecarboxylate (30 g, 227 mmol) in isohexane (378 mL), under nitrogen was stirred at reflux for 1 hour. The reaction mixture was cooled to room temperature and stirred for 1 hour. The resulting suspension was filtered, rinsing the solid with iso-hexane (×2). The solid was dried under vacuum at 30° C. to afford the title compound;
Quantity
16.96 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
378 mL
Type
solvent
Reaction Step One

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